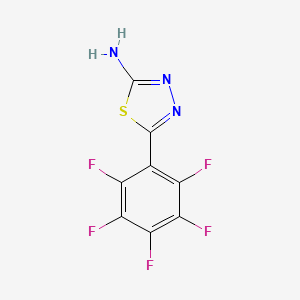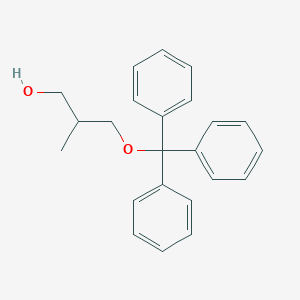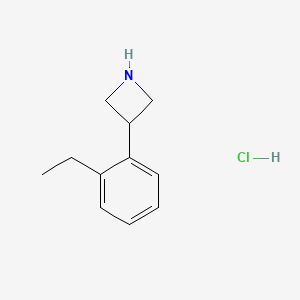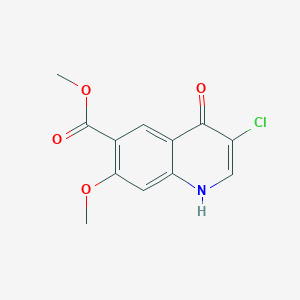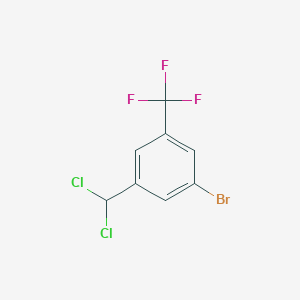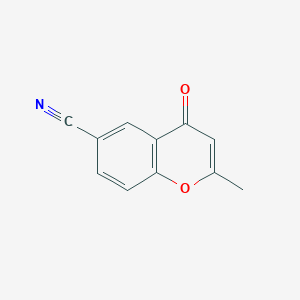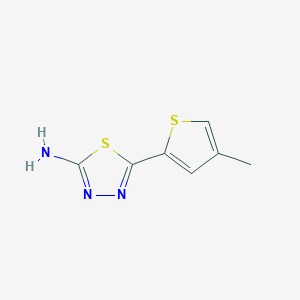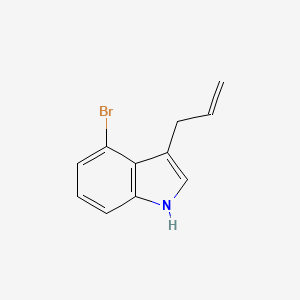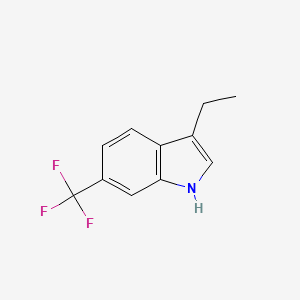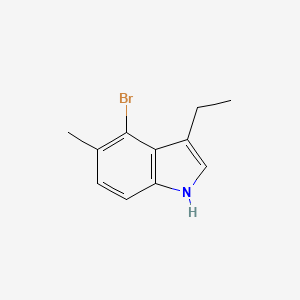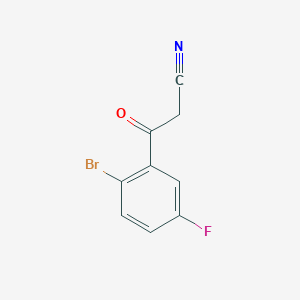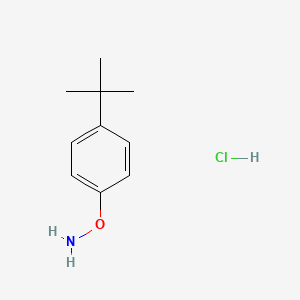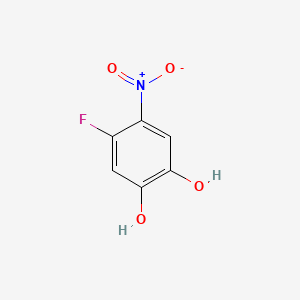
4-Fluoro-5-nitro-1,2-benzenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-5-nitro-1,2-benzenediol is an organic compound with the molecular formula C6H4FNO4 It is a derivative of benzenediol, where the hydrogen atoms at positions 4 and 5 are substituted by a fluorine atom and a nitro group, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-nitro-1,2-benzenediol typically involves the nitration of 4-fluorocatechol. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors offer better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous-flow technology also enhances safety by minimizing the risk of exothermic reactions .
化学反応の分析
Types of Reactions
4-Fluoro-5-nitro-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-fluoro-5-nitro-1,2-benzoquinone.
Reduction: Formation of 4-fluoro-5-amino-1,2-benzenediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluoro-5-nitro-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Fluoro-5-nitro-1,2-benzenediol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
類似化合物との比較
Similar Compounds
- 4-Fluoro-1,2-benzenediol
- 5-Nitro-1,2-benzenediol
- 4-Chloro-5-nitro-1,2-benzenediol
Uniqueness
4-Fluoro-5-nitro-1,2-benzenediol is unique due to the presence of both a fluorine atom and a nitro group on the benzenediol scaffold. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications .
特性
分子式 |
C6H4FNO4 |
|---|---|
分子量 |
173.10 g/mol |
IUPAC名 |
4-fluoro-5-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C6H4FNO4/c7-3-1-5(9)6(10)2-4(3)8(11)12/h1-2,9-10H |
InChIキー |
XCOZTQNCMWBDSM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1O)O)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


